REACTION_SMILES
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[CH2:33]1[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38]1.[CH2:39]1[CH2:41][CH2:40][CH2:42][O:43]1.[CH3:20][N:21]([CH3:22])[CH2:23][CH2:24][N:25]([CH3:26])[CH3:27].[CH3:44][N:45]([CH3:46])[CH:47]=[O:48].[CH:28]([Li:29])([CH2:30][CH3:31])[CH3:32].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([NH:10][C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[cH:8][cH:9]1)([F:18])[F:19]>>[F:1][C:2]([O:3][c:4]1[cH:5][c:6]([CH:42]=[O:43])[c:7]([NH:10][C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[cH:8][cH:9]1)([F:18])[F:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1ccc(OC(F)(F)F)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)Nc1ccc(OC(F)(F)F)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |